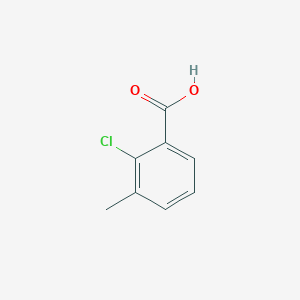

2-Chloro-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOKLXMNGXXORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164588 | |

| Record name | 2-Chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15068-35-6 | |

| Record name | 2-Chloro-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015068356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-methylbenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and agrochemical industries. Its chemical structure, characterized by the presence of a carboxylic acid, a chlorine atom, and a methyl group on the benzene (B151609) ring, imparts specific reactivity and properties that make it a versatile building block. This technical guide provides a comprehensive overview of the chemical properties, structural details, and synthesis of this compound.

Chemical Structure and Identification

The structural formula of this compound is presented below, followed by a table of its chemical identifiers.

Synthesis of 2-Chloro-3-methylbenzoic Acid from 2,6-dimethylchlorobenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Chloro-3-methylbenzoic acid, a key intermediate in the production of pharmaceuticals and agrochemicals, starting from 2,6-dimethylchlorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

The primary route for this transformation involves the selective oxidation of one of the methyl groups of 2,6-dimethylchlorobenzene. This guide details the prevalent catalytic oxidation method, including experimental protocols and quantitative data.

Reaction Scheme

The synthesis proceeds via the selective oxidation of a single methyl group on the 2,6-dimethylchlorobenzene ring to a carboxylic acid functional group.

Caption: Chemical transformation of 2,6-dimethylchlorobenzene.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 2,6-dimethylchlorobenzene based on available literature.

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethylchlorobenzene | [1] |

| Oxidizing Agent | Oxygen (O₂) | [1] |

| Oxygen Pressure | 0.1 - 0.8 MPa | [1] |

| Molar Ratio (Substrate:O₂) | 1:1.8 - 1:2.2 | [1] |

| Catalyst System | Cobalt-manganese-bromine composite | [2] |

| Solvent | Toluene or C₂-C₆ organic acid | [1][2] |

| Reaction Temperature | 100 - 210 °C | [2] |

| Reaction Time | 1 - 12 hours | [2] |

| Yield | 61.2% (crude concentrate) | [1] |

| Purity | High (specific value not detailed) | [1] |

Experimental Protocol

The following is a representative experimental protocol for the catalytic oxidation of 2,6-dimethylchlorobenzene, synthesized from patent literature.[1][2]

Materials and Reagents

-

2,6-dimethylchlorobenzene

-

Cobalt acetate

-

Manganese acetate

-

Potassium bromide

-

Acetic acid (or other C₂-C₆ organic acid)

-

Toluene

-

Oxygen gas

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

Apparatus

-

High-pressure reactor equipped with a gas inlet, pressure gauge, thermometer, and mechanical stirrer.

-

Reflux condenser

-

Separatory funnel

-

Filtration apparatus

-

Standard laboratory glassware

Reaction Procedure

-

Catalyst Preparation: In a suitable solvent, dissolve the cobalt and manganese salts along with the bromine source to form the catalyst system.

-

Reaction Setup: To the high-pressure reactor, add 2,6-dimethylchlorobenzene, the chosen organic acid solvent (e.g., acetic acid), and the prepared catalyst solution.

-

Reaction Execution:

-

Seal the reactor and purge with nitrogen gas.

-

Begin stirring and heat the mixture to the desired reaction temperature (100 - 210 °C).

-

Introduce oxygen into the reactor, maintaining a constant pressure between 0.1 and 3 MPa.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 1 to 12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with water to remove the catalyst and any water-soluble byproducts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., toluene) to recover any dissolved product.

-

Combine the organic layers and extract the this compound with an aqueous sodium hydroxide solution to form the sodium salt.

-

Separate the aqueous layer and acidify with hydrochloric acid to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow diagram.

References

In-Depth Technical Guide: 2-Chloro-3-methylbenzoic Acid (CAS 15068-35-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylbenzoic acid, identified by the CAS number 15068-35-6, is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom and a methyl group on the benzoic acid backbone, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, analytical techniques, and its significant applications, particularly in the development of agrochemicals and pharmaceuticals. While direct biological studies on this compound are limited, this guide also explores the biological activities of its key derivatives to illustrate its potential in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.

Table 2.1: Chemical Identity

| Identifier | Value |

| CAS Number | 15068-35-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇ClO₂ |

| SMILES | CC1=C(C(=CC=C1)C(=O)O)Cl |

| InChI | InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) |

| Synonyms | 2-Chloro-m-toluic acid |

Table 2.2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 170.59 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 142-144 °C |

| Boiling Point | 288.7 ± 20.0 °C (Predicted) |

| Density | 1.310 ± 0.06 g/cm³ (Predicted) |

| Solubility | Information not widely available, but expected to be sparingly soluble in water and soluble in organic solvents. |

Synthesis and Purification

This compound is primarily synthesized through the oxidation of 2-chloro-1,3-dimethylbenzene (B1203680) or via a diazo hydrogenation process. The following sections detail the experimental protocols for its synthesis and purification.

Experimental Protocol: Synthesis via Oxidation of 2,6-Dimethylchlorobenzene

This method involves the liquid-phase oxidation of 2,6-dimethylchlorobenzene in the presence of a catalyst.

Materials:

-

2,6-Dimethylchlorobenzene

-

Cobalt(II) acetate (B1210297) (Co(OAc)₂)

-

Sodium bromide (NaBr)

-

Acetic acid

-

Oxygen gas

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and condenser, add 140 g of 2,6-dimethylchlorobenzene, 0.14 g of Co(OAc)₂, 0.14 g of NaBr, and 14 g of acetic acid.

-

Heat the mixture to 95 °C with stirring until the catalyst is completely dissolved.

-

Introduce oxygen gas into the reaction mixture at a controlled rate.

-

Maintain the reaction temperature and continue the oxygen supply for approximately 6-7 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC) to determine the consumption of the starting material and the formation of the product.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product, this compound, can be isolated by filtration and further purified.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds based on their differential solubility in a solvent at different temperatures.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, water, or a mixture)

-

Activated carbon (optional, for removing colored impurities)

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Perform a hot filtration to remove any insoluble impurities and the activated carbon.

-

Allow the hot filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the crystals in a desiccator or a vacuum oven to obtain pure this compound.

Analytical Methods

Accurate identification and quantification of this compound are crucial for quality control and research purposes. The following are the commonly employed analytical techniques.

Table 4.1: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Spectral data available, consistent with the structure. |

| ¹³C NMR | Spectral data available, consistent with the structure. |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C-Cl, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound.

Typical Method Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid). The exact ratio can be optimized for better separation.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (typically in the range of 230-280 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility.

Experimental Protocol: Derivatization and GC-MS Analysis

-

Derivatization (Esterification):

-

To a dried sample of this compound, add a suitable esterifying agent (e.g., diazomethane (B1218177) or BF₃-methanol).

-

Heat the mixture to complete the reaction, converting the carboxylic acid to its corresponding methyl ester.

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure good separation.

-

MS Detection: Electron ionization (EI) with scanning for a full mass spectrum or selected ion monitoring (SIM) for targeted analysis.

-

Applications and Uses

This compound is a key building block in the synthesis of a variety of commercially important molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

-

Insecticides: It is a crucial intermediate in the synthesis of the insecticide chlorantraniliprole. Chlorantraniliprole acts by targeting the ryanodine (B192298) receptors in insects, leading to muscle dysfunction and paralysis.

-

Herbicides: It is used in the production of herbicides such as sulcotrione. Sulcotrione is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.

Pharmaceuticals

While direct therapeutic applications of this compound are not well-documented, its structural motif is present in various biologically active molecules. Research on its derivatives has shown potential in the following areas:

-

Anti-inflammatory Agents: Derivatives of chlorobenzoic acids have been investigated for their anti-inflammatory properties. For instance, some related compounds have shown the ability to reduce pro-inflammatory cytokines like TNF-α and IL-1β.

-

Anticancer Agents: Certain derivatives have been studied for their potential anticancer activity. For example, 2-amino-3-chlorobenzoic acid, a related compound, has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways such as PI3K/AKT.

-

Other Therapeutic Areas: The versatile nature of the this compound scaffold allows for its incorporation into a wide range of molecules with potential applications as antihistamines and other therapeutic agents.

Biological Activity and Signaling Pathways (of Derivatives)

Due to the limited data on the direct biological effects of this compound, this section focuses on the mechanisms of action of its prominent derivatives to provide insight into its potential biological relevance.

Anti-inflammatory Activity of a Derivative

A derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of the NF-κB signaling pathway.

2-Chloro-3-methylbenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural features, including a chlorine atom and a methyl group on the benzoic acid backbone, provide a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, encompassing its physicochemical properties, diverse synthetic methodologies, and its critical role as a precursor in the development of high-value agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data analysis, and visual representations of synthetic pathways are presented to equip researchers and professionals in drug development with the essential knowledge for its effective utilization.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature, typically appearing as an off-white powder. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15068-35-6 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Melting Point | 140-146 °C |

| Appearance | Off-white to light yellow crystalline powder |

| Synonyms | 2-Chloro-m-toluic acid |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum of this compound typically shows signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are approximately: 2.4-2.5 ppm (s, 3H, -CH₃), 7.2-7.8 ppm (m, 3H, Ar-H), and a broad signal for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | The carbon NMR spectrum provides insights into the carbon framework of the molecule, with characteristic shifts for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon. |

| IR (Infrared) | The IR spectrum exhibits characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), C-Cl stretching vibrations, and C-H stretching and bending frequencies for the aromatic ring and methyl group. |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Oxidation of 2,6-Dimethylchlorobenzene

A common industrial method involves the oxidation of one of the methyl groups of 2,6-dimethylchlorobenzene. This reaction can be catalyzed by metal complexes, such as those containing cobalt.

An In-depth Technical Guide to this compound as a Chemical Intermediate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid that has emerged as a crucial building block in organic synthesis. Its strategic substitution pattern, featuring a chlorine atom and a methyl group on the benzoic acid framework, imparts unique reactivity and renders it an invaluable precursor for a diverse array of high-value molecules. This guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its role in the preparation of agrochemicals and pharmaceuticals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15068-35-6 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 140-146 °C |

| Synonyms | 2-Chloro-m-toluic acid |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~11.0 (br s, 1H, COOH), 7.9-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~172 (C=O), 125-140 (Ar-C), 21 (CH₃) |

| IR (KBr, cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1470 (C=C stretch), ~800 (C-Cl stretch) |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The selection of a particular method is often dictated by factors such as starting material availability, scalability, and desired purity.

Table 3: Comparison of Synthetic Methods for this compound

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Purity |

| Oxidation | 2,6-Dimethylchlorobenzene | O₂, Co(OAc)₂/NaBr | 30-98% | >98% |

| Diazotization | 2-Amino-3-methylbenzoic acid | NaNO₂, HCl, CuCl | Moderate to high | Variable |

| Grignard Carboxylation | 1-Bromo-2-chloro-3-methylbenzene | Mg, CO₂ | Moderate | Good |

Detailed Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2,6-Dimethylchlorobenzene

This protocol describes a catalytic oxidation process.

-

Materials: 2,6-Dimethylchlorobenzene, Cobalt(II) acetate (B1210297) (Co(OAc)₂), Sodium bromide (NaBr), Acetic acid, Oxygen gas.

-

Procedure:

-

To a suitable reaction vessel, add 2,6-dimethylchlorobenzene (140 g), Co(OAc)₂ (0.14 g), NaBr (0.14 g), and acetic acid (14 g).

-

Heat the mixture to 95 °C with stirring until all solids dissolve.

-

Introduce oxygen gas at a controlled pressure (e.g., 0.1-0.8 MPa) and maintain the reaction for approximately 6-7 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated by filtration and purified by recrystallization. A solid product with a yield of 30% can be obtained after post-treatment.[1]

-

Oxidation of 2,6-dimethylchlorobenzene.

Protocol 2: Synthesis via Sandmeyer Reaction

This method involves the diazotization of an amino group followed by displacement with a chlorine atom.

-

Materials: 2-Amino-3-methylbenzoic acid, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

-

Procedure:

-

Dissolve 2-amino-3-methylbenzoic acid in aqueous HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NaNO₂ in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of CuCl in HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product can be isolated by filtration and purified by recrystallization.

-

Sandmeyer reaction pathway.

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of various important molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals: Synthesis of Chlorantraniliprole (B1668704)

A significant application of this compound is in the synthesis of the insecticide chlorantraniliprole. The process involves the conversion of this compound to its derivative, 2-amino-5-chloro-3-methylbenzoic acid, which is a key building block for the final product.

Synthesis of Chlorantraniliprole.

Protocol 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

-

Materials: 2-Amino-3-methylbenzoic acid, N-Chlorosuccinimide (NCS), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in DMF.

-

Add N-chlorosuccinimide to the solution.

-

Heat the mixture under reflux for 3 hours.

-

After completion, pour the reaction mixture into ice water and adjust the pH to 6 with dilute HCl.

-

Filter the resulting solid and wash with a small amount of ethanol (B145695) to obtain 2-amino-5-chloro-3-methylbenzoic acid with a yield of approximately 83%.

-

Pharmaceuticals: Precursor to Bioactive Molecules

This compound and its derivatives are used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and SGLT2 inhibitors for the treatment of type 2 diabetes.

SGLT2 Inhibitors: Certain chlorobenzoic acids are key starting materials for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. For instance, 5-bromo-2-chlorobenzoic acid is a crucial precursor in the synthesis of dapagliflozin. The synthesis generally involves a Friedel-Crafts acylation reaction.

Mechanism of SGLT2 inhibitors.

Anti-inflammatory Agents (COX-2 Inhibitors): The structural framework of chlorobenzoic acids can be incorporated into the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of COX-2 inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. It may be harmful if swallowed and can cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility in the production of the blockbuster insecticide chlorantraniliprole and its potential as a precursor for various pharmaceuticals underscore its importance in both industrial and academic research. The synthetic methods and protocols detailed in this guide provide a solid foundation for its efficient synthesis and application in the development of new chemical entities. As research in agrochemicals and drug discovery continues to evolve, the demand for such versatile building blocks is expected to grow, further solidifying the role of this compound in modern organic chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Chloro-3-methylbenzoic acid. Due to the limited availability of specific quantitative data for this compound in public literature, this guide combines the available qualitative information with established methodologies and data from structurally related compounds to provide a framework for its handling, formulation, and analysis.

Introduction

This compound is a substituted aromatic carboxylic acid with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of its solubility and stability is crucial for process development, formulation, and ensuring the quality and efficacy of end-products.

Chemical Structure:

Key Physicochemical Properties:

-

Molecular Formula: C₈H₇ClO₂

-

Molecular Weight: 170.59 g/mol

-

Predicted pKa: 3.08 ± 0.25[3]

Solubility Profile

Specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative information and data from analogous compounds can provide valuable insights.

Qualitative Solubility:

-

As a carboxylic acid, it is expected to be more soluble in organic solvents and aqueous alkaline solutions compared to neutral or acidic aqueous solutions.

-

The related compound, 2-chlorobenzoic acid, is freely soluble in alcohol and diethyl ether, and slightly soluble in water, suggesting a similar trend for this compound.[4]

Illustrative Quantitative Solubility Data of a Structurally Related Compound:

While specific data for this compound is unavailable, the following table summarizes the mole fraction solubility (x) of a structurally similar compound, 2-amino-5-chloro-3-methylbenzoic acid, in various solvents at different temperatures. This data, determined by the gravimetric method, illustrates the typical relationship between temperature and solubility for such compounds and provides a reference for solvent selection in experimental studies.[5][6]

Table 1: Mole Fraction Solubility (x) of 2-amino-5-chloro-3-methylbenzoic acid in Various Solvents at Different Temperatures (278.15 K to 323.15 K) [5]

| Temperature (K) | Methanol | Ethanol | n-Butanol | Acetone | Acetonitrile | Ethyl Acetate | n-Propanol | Isopropanol |

| 278.15 | 0.00198 | 0.00165 | 0.00112 | 0.00456 | 0.00132 | 0.00187 | 0.00143 | 0.00121 |

| 283.15 | 0.00234 | 0.00198 | 0.00135 | 0.00543 | 0.00158 | 0.00224 | 0.00171 | 0.00145 |

| 288.15 | 0.00276 | 0.00235 | 0.00161 | 0.00645 | 0.00188 | 0.00267 | 0.00204 | 0.00173 |

| 293.15 | 0.00325 | 0.00278 | 0.00191 | 0.00764 | 0.00223 | 0.00317 | 0.00242 | 0.00205 |

| 298.15 | 0.00382 | 0.00328 | 0.00226 | 0.00904 | 0.00264 | 0.00375 | 0.00286 | 0.00243 |

| 303.15 | 0.00447 | 0.00386 | 0.00267 | 0.01070 | 0.00312 | 0.00444 | 0.00338 | 0.00287 |

| 308.15 | 0.00522 | 0.00452 | 0.00315 | 0.01265 | 0.00369 | 0.00525 | 0.00399 | 0.00339 |

| 313.15 | 0.00609 | 0.00528 | 0.00370 | 0.01495 | 0.00436 | 0.00620 | 0.00471 | 0.00400 |

| 318.15 | 0.00709 | 0.00616 | 0.00433 | 0.01765 | 0.00515 | 0.00732 | 0.00556 | 0.00472 |

| 323.15 | 0.00824 | 0.00718 | 0.00506 | 0.02080 | 0.00608 | 0.00864 | 0.00656 | 0.00557 |

Note: This data is for 2-amino-5-chloro-3-methylbenzoic acid and is presented for illustrative purposes only.

Stability Profile

General Stability: this compound is reported to be stable under proper conditions.[2] For optimal shelf life, it should be stored in a dry place at room temperature.[3]

Chemical Reactivity:

-

Oxidation: It is known to react with oxidizing agents.[2]

-

Hazardous Decomposition: While specific data for this compound is not available, thermal decomposition of related chlorinated organic acids can produce hazardous products such as carbon oxides and hydrogen chloride.[7]

Framework for Comprehensive Stability Assessment: A thorough stability study for this compound, in line with pharmaceutical industry standards, would involve long-term and accelerated stability testing. Stress testing is also crucial to identify potential degradation pathways and products. The following conditions are recommended for investigation:

Table 2: Recommended Conditions for Stability Testing of this compound

| Test Type | Condition | Purpose |

| Stress Testing | ||

| Hydrolytic | pH 2, 7, 9 | To assess degradation in acidic, neutral, and basic aqueous solutions. |

| Oxidative | 3% H₂O₂ | To evaluate susceptibility to oxidation. |

| Photolytic | ICH Q1B compliant light exposure | To determine sensitivity to light. |

| Thermal (Solid State) | Elevated temperatures (e.g., 60°C, 80°C) | To assess thermal stability and identify degradation products. |

| Accelerated Stability | 40°C / 75% RH | To predict long-term stability in a shorter timeframe. |

| Long-Term Stability | 25°C / 60% RH or 30°C / 65% RH | To establish the re-test period or shelf life under recommended storage conditions. |

Experimental Protocols

Protocol 1: Determination of Solubility by Gravimetric Method

This protocol is adapted from the methodology used for determining the solubility of 2-amino-5-chloro-3-methylbenzoic acid.[5][6]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture in a constant temperature water bath for a sufficient time to ensure equilibrium is reached.

-

Sampling: Once equilibrium is achieved, allow the solution to settle. Carefully extract a known mass of the clear, saturated supernatant.

-

Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the solid is achieved.

-

Calculation: The mass of the dissolved solid is used to calculate the solubility in terms of g/100g of solvent or mole fraction.

-

Temperature Variation: Repeat steps 1-5 at various temperatures to determine the temperature-dependent solubility profile.

Protocol 2: General Stability Indicating Assay

A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

-

Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the this compound peak from peaks of potential degradation products. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

-

Forced Degradation: Subject samples of this compound to stress conditions (acid, base, oxidation, light, heat) as outlined in Table 2.

-

Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other, and if there is a quantifiable decrease in the parent compound's peak area.

-

Stability Study Execution: Place samples of this compound under long-term and accelerated stability conditions. At specified time points, withdraw samples and analyze them using the validated stability-indicating method to determine the remaining amount of the intact compound.

Visualizations

The following diagrams illustrate the logical workflows for determining the solubility and stability of this compound.

Caption: Workflow for solubility determination using the gravimetric method.

Caption: Workflow for conducting a comprehensive stability assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers and drug development professionals. By utilizing the qualitative information available, referencing data from structurally similar compounds, and applying the standardized experimental protocols outlined, a comprehensive understanding of this compound's physicochemical properties can be established. This knowledge is fundamental for its effective use in synthesis, formulation, and the development of stable and efficacious final products.

References

A Comprehensive Spectroscopic Analysis of 2-Chloro-3-methylbenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-3-methylbenzoic acid, a molecule of significant interest in organic synthesis and pharmaceutical development. The following sections present tabulated quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted and experimentally observed (where available for analogous compounds) chemical shifts for ¹H and ¹³C NMR of this compound.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~10-13 | Singlet (broad) | - |

| Ar-H (H6) | ~7.8-8.0 | Doublet | ~7.5-8.0 |

| Ar-H (H4) | ~7.3-7.5 | Doublet | ~7.5-8.0 |

| Ar-H (H5) | ~7.1-7.3 | Triplet | ~7.5-8.0 |

| CH₃ | ~2.4-2.6 | Singlet | - |

Note: The chemical shifts for the aromatic protons are estimations based on the analysis of similar compounds, such as 2-chlorobenzoic acid. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170-172 |

| C-Cl (C2) | ~133-135 |

| C-CH₃ (C3) | ~137-139 |

| C-COOH (C1) | ~130-132 |

| Aromatic C-H (C4, C5, C6) | ~126-132 |

| CH₃ | ~15-17 |

Note: The chemical shifts are based on data for analogous compounds like 2-chlorobenzoic acid and general substituent effects on aromatic rings.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of benzoic acid derivatives is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic ring) |

| 1210-1320 | Strong | C-O stretch (Carboxylic acid) |

| ~1050 | Medium | C-Cl stretch |

| 700-800 | Strong | C-H bend (Aromatic, out-of-plane) |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

2.1. Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following protocol is typically used:

-

Sample Preparation (KBr Pellet Method): A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 170/172 | Moderate | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 153/155 | High | [M-OH]⁺ |

| 125/127 | High | [M-COOH]⁺ |

| 90 | Moderate | [C₇H₆]⁺ |

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.

3.1. Experimental Protocol for Mass Spectrometry

A common method for analyzing aromatic carboxylic acids by mass spectrometry is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Biological Activity of Halogenated Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a significant area of interest in drug discovery and development. The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzoic acid scaffold profoundly influences their physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, modulate their interactions with biological targets, leading to a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the core biological activities of halogenated benzoic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The strategic placement of halogens can enhance the binding affinity of these derivatives to specific enzymes and receptors, block metabolic degradation, and improve membrane permeability, thereby enhancing their therapeutic potential.[1][2][3] For instance, the electronegativity and size of the halogen substituent can alter the acidity of the carboxylic acid group and influence non-covalent interactions, such as hydrogen bonding and halogen bonding, with target proteins.[3] This guide will delve into the structure-activity relationships (SAR) that govern the biological effects of these compounds, offering valuable insights for the rational design of novel therapeutic agents.

Antimicrobial Activity

Halogenated benzoic acid derivatives have demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.[4][5][6][7] The introduction of halogens can increase the lipophilicity of the benzoic acid molecule, facilitating its passage through microbial cell membranes.[8]

Quantitative Data for Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected halogenated benzoic acid derivatives against various microorganisms.

| Compound | Halogen and Position | Microorganism | Activity Metric | Value | Reference |

| 2-chlorobenzoic acid derivative (Compound 6) | 2-Chloro | Escherichia coli | pMIC | 2.27 µM/ml | [4] |

| 2-chlorobenzoic acid derivative (Compound 6) | 2-Chloro | Staphylococcus aureus | pMIC | 1.91 µM/ml | [4] |

| Laurinterol | Bromine | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal Activity | 3.13 µg/mL | [5] |

| Allolaurinterol | Bromine | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal Activity | 3.13 µg/mL | [5] |

| Laurinterol | Bromine | Vancomycin-susceptible Enterococcus | Bactericidal Activity | 3.13 µg/mL | [5] |

| Allolaurinterol | Bromine | Vancomycin-susceptible Enterococcus | Bactericidal Activity | 6.25 µg/mL | [5] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Test Compound Dilutions: A series of twofold dilutions of the halogenated benzoic acid derivative is prepared in the broth.

-

Inoculation: Each tube containing the diluted compound and a control tube (broth only) is inoculated with the microbial suspension.

-

Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Antimicrobial Screening

Anti-inflammatory Activity

Several halogenated benzoic acid derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[9][10][11] A notable example is 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which has been shown to inhibit the production of pro-inflammatory mediators in microglial cells.[9]

Quantitative Data for Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line/Model | Activity Metric | Value | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | Prostaglandin (B15479496) E2 (PGE-2) levels | LPS-induced mice | Reduction | p = 0.005 | [10] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | Nitric Oxide (NO) concentration (liver) | LPS-induced mice | Reduction | p = 0.005 | [10] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | Nitric Oxide (NO) concentration (plasma) | LPS-induced mice | Reduction | p = 0.0011 | [10] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | NOX2 and NF-κB expression (liver) | LPS-induced mice | Reduction | p < 0.0001 | [10] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | NOX2 and NF-κB expression (splenocytes) | LPS-induced mice | Reduction | p = 0.0036 | [10] |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | LPS-stimulated NO and PGE2 expression | Primary microglia | Inhibition | Significant | [9] |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | LPS-induced IL-1β, IL-6, and TNF-α production | Primary microglia | Attenuation | Significant | [9] |

Signaling Pathway Inhibition

Halogenated benzoic acid derivatives can exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9] These pathways are crucial for the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Experimental Protocols

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Sample Collection: Cell culture supernatants or biological fluids are collected.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Assay Procedure: 50 µL of the sample is mixed with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for 10 minutes in the dark.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

Western Blotting for NF-κB and MAPK Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in these signaling pathways.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity

Halogenated benzoic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines.[12][13][14] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[12][15]

Quantitative Data for Anticancer Activity

| Compound | Halogen and Position | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 8 (Benzofuran derivative) | Bromine | HepG2 (Liver) | IC50 | 3.8 ± 0.5 | [12] |

| Compound 8 (Benzofuran derivative) | Bromine | A549 (Lung) | IC50 | 3.5 ± 0.6 | [12] |

| Compound 8 (Benzofuran derivative) | Bromine | SW620 (Colon) | IC50 | 10.8 ± 0.9 | [12] |

| Compound 7 (Benzofuran derivative) | Chlorine | A549 (Lung) | IC50 | 6.3 ± 2.5 | [12] |

| Compound 7 (Benzofuran derivative) | Chlorine | HepG2 (Liver) | IC50 | 11 ± 3.2 | [12] |

| Benzothiadiazine derivative | Fluorine | Triple-negative breast cancer | IC50 | 2.93 ± 0.07 | [13] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the halogenated benzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content.

Apoptosis Induction Pathway

Conclusion

Halogenated benzoic acid derivatives constitute a promising class of compounds with diverse and potent biological activities. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide highlight their potential as antimicrobial, anti-inflammatory, and anticancer agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutics for a wide range of diseases. The continued exploration of this chemical space is crucial for unlocking the full therapeutic potential of halogenated benzoic acid derivatives.

References

- 1. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcrt.org [ijcrt.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-methylbenzoic Acid Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-chloro-3-methylbenzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of these compounds. It is designed to serve as a resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, a summary of available quantitative data, and visualizations of relevant biological pathways and experimental workflows. While the full potential of this class of compounds is still being explored, existing research points towards promising avenues in the development of novel anti-inflammatory, antimicrobial, and anticancer agents.

Introduction

This compound is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern enhances its reactivity, making it a valuable building block for creating complex chemical entities.[1] The presence of the chloro, methyl, and carboxylic acid groups allows for diverse chemical modifications, such as amidation and esterification, enabling the generation of large libraries of derivatives for biological screening.[1][2] These derivatives have been investigated for their therapeutic potential in several key areas, including inflammation, infectious diseases, and oncology.[1][3] This guide will delve into the synthetic methodologies for creating these derivatives, their reported biological activities with a focus on quantitative data, and the experimental procedures used to evaluate their efficacy.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through various methods, including the oxidation of 2,6-dimethylchlorobenzene.[4] Once obtained, this starting material can be readily converted into a variety of derivatives, most commonly amides and esters.

General Synthesis of this compound

One common method for the preparation of this compound involves the catalytic oxidation of 2,6-dimethylchlorobenzene in the presence of a catalyst and co-catalyst under oxygen pressure.[4]

Synthesis of this compound Amide Derivatives

Amide derivatives are frequently synthesized to explore their biological potential. A general method involves the activation of the carboxylic acid group followed by reaction with a desired amine.

Experimental Protocol: General Amide Synthesis [5]

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve this compound (1 equivalent), triphenylphosphine (B44618) (1.5 equivalents), and an N-haloimide such as N-chlorophthalimide (1.5 equivalents) in an anhydrous solvent like toluene (B28343) or acetonitrile. Stir the mixture at room temperature.

-

Amine Addition: After a short period of stirring (e.g., 1 minute), add the desired primary or secondary amine (3 equivalents) to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature for 12 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with a saturated solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography to isolate the desired amide.

Synthesis of this compound Ester Derivatives

Esterification is another common derivatization strategy. This can be achieved through several standard methods, including Fischer esterification.

Experimental Protocol: General Ester Synthesis (Fischer Esterification)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography if necessary.

Potential Applications and Biological Activities

Derivatives of this compound have shown promise in several therapeutic areas. The following sections summarize their key biological activities, supported by available quantitative data.

Anti-inflammatory Activity

Certain derivatives have demonstrated significant anti-inflammatory properties. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related salicylic (B10762653) acid derivative, has been shown to reduce pro-inflammatory cytokines in an animal model of inflammation.[6]

Table 1: Anti-inflammatory Activity of a 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

| Compound | Animal Model | Dose | Effect on TNF-α | Effect on IL-1β | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | 500 mg/60 kg bw | Significant reduction (5.70 +/- 1.04 x 10³ pg/mL, p=<0.001) | Significant reduction (2.32 +/- 0.28 x 10³ pg/mL, p=<0.001) | [6] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production) [7]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. A reduction in absorbance compared to the LPS-only control indicates inhibition of nitric oxide production.

-

Antimicrobial Activity

Derivatives of benzoic acid are known for their antimicrobial properties.[8] While comprehensive data for a series of this compound derivatives is limited, a study on 2-chlorobenzoic acid derivatives provides valuable insight into their potential as antimicrobial agents.[1]

Table 2: Antimicrobial Activity of Selected 2-Chlorobenzoic Acid Derivatives

| Compound | Test Organism | pMIC (µM/ml) | Reference |

| Schiff's Base Derivative 6 | Escherichia coli | 2.27 | [1] |

| Schiff's Base Derivative 6 | Overall Antimicrobial | 1.91 | [1] |

| Norfloxacin (Standard) | Escherichia coli | 2.61 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The anticancer potential of this class of compounds is an active area of research. One derivative, 2-amino-3-chlorobenzoic acid, has demonstrated cytotoxic effects against a human breast cancer cell line.[3]

Table 3: Anticancer Activity of 2-Amino-3-chlorobenzoic Acid

| Compound | Cell Line | Incubation Time | IC₅₀ (µM) | Reference |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 24h | 26 | [3] |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 48h | 5 | [3] |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 72h | 7.2 | [3] |

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. Some have been implicated in key signaling pathways related to inflammation and cancer.

Implicated Signaling Pathways

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some benzoic acid derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting this pathway.[9][10]

Caption: A simplified diagram of the NF-κB signaling pathway.

-

PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is crucial for cell survival and proliferation. Some anticancer derivatives are thought to act by modulating this pathway.

Caption: An overview of the PI3K/AKT signaling pathway.

Experimental and Drug Discovery Workflows

The process of identifying and validating new drug candidates from this class of compounds follows a structured workflow.

Caption: A general workflow for drug discovery and development.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis allows for the generation of extensive libraries for screening, and initial studies have highlighted their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Future research should focus on systematic structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological effects. This will enable the rational design of more potent and selective derivatives. Furthermore, a deeper understanding of their mechanisms of action, including the elucidation of their specific molecular targets and effects on signaling pathways, will be crucial for their advancement as therapeutic candidates. While the data presented in this guide is based on the current literature, it is important to note that for a comprehensive SAR analysis, a systematic study on a series of this compound derivatives under uniform experimental conditions is warranted. The protocols and data herein provide a solid foundation for researchers to build upon in the exciting endeavor of developing novel therapeutics from this versatile chemical scaffold.

References

- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

The Pivotal Role of 2-Chloro-3-methylbenzoic Acid in Agrochemical Synthesis: A Technical Guide

Introduction

2-Chloro-3-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a critical starting material and key intermediate in the synthesis of a variety of agrochemicals, most notably the anthranilic diamide (B1670390) insecticide, chlorantraniliprole. Its specific substitution pattern allows for regioselective reactions, making it an ideal building block for complex, biologically active molecules. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of agrochemicals, with a focus on chlorantraniliprole. It details the synthetic pathways, experimental protocols, and quantitative data, offering valuable insights for researchers, scientists, and professionals in the field of agrochemical development.

From Starting Material to Key Intermediate: The Synthetic Pathway

The journey from this compound to the final agrochemical product involves a multi-step synthesis. A crucial transformation is its conversion to 2-amino-5-chloro-3-methylbenzoic acid, a key building block for chlorantraniliprole. The overall synthetic route can be conceptualized as follows:

Key Synthetic Steps and Experimental Protocols

This section provides a detailed breakdown of the key experimental protocols for the synthesis of chlorantraniliprole, starting from 2-amino-3-methylbenzoic acid, which is derived from this compound.

Step 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid from 2-Amino-3-methylbenzoic Acid

The chlorination of 2-amino-3-methylbenzoic acid is a critical step to introduce the chlorine atom at the 5-position, a key feature for the biological activity of the final product.

Experimental Protocol:

A common method for this chlorination involves the use of N-chlorosuccinimide (NCS) in a suitable solvent.

-

Reaction Setup: In a 100 mL round-bottomed flask, suspend 2-amino-3-methylbenzoic acid (e.g., 53 mmol) in a solvent such as N,N-dimethylformamide (DMF) (e.g., 50 mL).

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (e.g., 30 mmol) to the mixture.

-

Reaction Conditions: Stir the mixture under reflux conditions for approximately 3 hours.

-

Work-up: After the reaction is complete, pour the reaction solution into ice water. Adjust the pH to 6 with dilute hydrochloric acid.

-

Isolation: Filter the resulting precipitate and wash the solid with a small amount of ethanol (B145695) to yield 2-amino-5-chloro-3-methylbenzoic acid.

An alternative protocol utilizes chlorine gas in 1,2-dichloroethane.

-

Reaction Setup: In a flask, add 8g (53mmol) of 2-amino-3-methylbenzoic acid to 40g of 1,2-dichloroethane.

-

Reaction Conditions: Heat the mixture to 50°C with stirring. Slowly bubble 4.5g (63.4mmol) of chlorine gas through the reaction mixture over a period of 3 hours.

-

**

The Dawn of a New Era in Therapeutics: An In-depth Technical Guide to the Discovery and History of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of substituted benzoic acids, a class of compounds that has left an indelible mark on modern medicine. From the advent of local anesthetics to the development of crucial treatments for infectious diseases and gout, the journey of these molecules is one ofscientific ingenuity and therapeutic innovation. This document provides a comprehensive overview of their origins, detailed experimental protocols for their synthesis, and a quantitative look at their physicochemical and biological properties, offering valuable insights for today's researchers and drug development professionals.

A Legacy of Innovation: The Historical Trajectory

The story of substituted benzoic acids begins with the structural elucidation of cocaine, a naturally occurring ester of benzoic acid. This spurred chemists to synthesize analogues in search of compounds with similar anesthetic properties but without the undesirable toxicity and addictive potential. This quest laid the foundation for the development of a wide array of synthetic molecules with diverse therapeutic applications.

The parent compound, benzoic acid, was discovered in the 16th century through the dry distillation of gum benzoin, with its structure being determined by Justus von Liebig and Friedrich Wöhler in 1832.[1] In 1875, the antifungal properties of benzoic acid were discovered by Salkowski.[1]

Key Classes of Substituted Benzoic Acids and Their Landmark Discoveries

Para-Aminobenzoic Acid (PABA) Derivatives: From Anesthetics to Antibacterials

Para-aminobenzoic acid (PABA) is a crucial intermediate in the folic acid synthesis pathway in bacteria. This discovery was pivotal in the development of sulfonamide antibacterials, which act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[2][3]

-

Procaine: In 1905, German chemist Alfred Einhorn synthesized procaine, famously trademarked as Novocaine. Einhorn's work was a direct result of his efforts to create a safe and effective substitute for cocaine. Procaine, an ester of para-aminobenzoic acid and diethylaminoethanol, quickly became the gold standard for local anesthesia.

-

Para-Aminosalicylic Acid (PAS): The Swedish chemist Jörgen Lehmann rediscovered para-aminosalicylic acid (first synthesized in 1902) in 1944.[4] He investigated it as a potential anti-tuberculosis agent based on the observation that the tuberculosis bacterium metabolizes salicylic (B10762653) acid.[4] PAS proved to be an effective oral therapy for tuberculosis.[4]

Hydroxybenzoic Acid Derivatives: The Saga of Salicylates

The therapeutic use of willow bark extracts for pain and fever relief dates back millennia. The active component, salicin (B1681394), was first isolated in 1828 by Johann Buchner.[5] In 1838, Raffaele Piria converted salicin into the more potent salicylic acid.[5] However, its gastrointestinal side effects limited its use.[5]

-

Acetylsalicylic Acid (Aspirin): The search for a less irritating form of salicylic acid led Charles Frédéric Gerhardt to first synthesize acetylsalicylic acid in 1853.[5] However, it was Felix Hoffmann at Bayer who synthesized a pure and stable form in 1897, leading to its commercialization as Aspirin (B1665792).[5]

-